GNE-3511
Overview
Description
Preparation Methods
The synthesis of GNE-3511 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
GNE-3511 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and methanol, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Scientific Research Applications
GNE-3511 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study kinase inhibition and its effects on cellular pathways.
Biology: The compound is employed in research to understand the role of dual leucine zipper kinase in cellular stress responses and neurodegeneration.
Medicine: this compound is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. .
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
GNE-3511 exerts its effects by selectively inhibiting dual leucine zipper kinase, a key regulator of cellular stress responses. The inhibition of this kinase prevents the activation of downstream signaling pathways, including the c-Jun N-terminal kinase pathway. This leads to reduced neuronal degeneration and inflammation, making it a promising candidate for treating neurodegenerative diseases and neuropathic pain .
Comparison with Similar Compounds
GNE-3511 is unique in its high selectivity and potency as a dual leucine zipper kinase inhibitor. Similar compounds include:
SP600125: A c-Jun N-terminal kinase inhibitor with broader kinase inhibition.
GDC-0941: A phosphoinositide 3-kinase inhibitor with different molecular targets.
SR-7826: A LIM kinase inhibitor with distinct biological effects .
These compounds differ in their molecular targets and therapeutic applications, highlighting the specificity and potential of this compound in neurodegenerative disease research.
Properties
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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